molecular formula C16H13N3O4 B168793 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine CAS No. 150728-08-8

5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine

Cat. No.: B168793
CAS No.: 150728-08-8
M. Wt: 311.29 g/mol
InChI Key: AFVWOEIXJJCKJT-UHFFFAOYSA-N
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Description

5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine (CAS Number: 150728-08-8) is a pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a multifaceted molecular structure with a central pyrimidine ring substituted with hydroxy groups, a 4-pyridyl group, and an o-methoxyphenoxy ether, making it a valuable scaffold for developing novel bioactive molecules . Pyrimidine-based compounds are extensively investigated for their potential to modulate protein kinase C (PKC) isoforms, which are pivotal regulators of cellular functions like proliferation and survival . Research into structurally related multisubstituted pyrimidines shows they are designed as targeted ligands for the C1 domain of PKC, a key strategy for achieving high selectivity over other kinases . This makes this compound a critical intermediate for researchers exploring new therapeutic agents for diseases involving PKC signaling, such as cancer, neurological disorders, and cardiovascular conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet for proper handling and storage information .

Properties

IUPAC Name

4-hydroxy-5-(2-methoxyphenoxy)-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-11-4-2-3-5-12(11)23-13-15(20)18-14(19-16(13)21)10-6-8-17-9-7-10/h2-9H,1H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVWOEIXJJCKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Malonic Esters with Amidines

The most widely documented method for synthesizing the pyrimidine core of 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine involves the condensation of substituted malonic esters with amidine derivatives. This approach, detailed in patent WO2001081335A1, proceeds via a two-step sequence:

  • Synthesis of Dimethyl-(2-methoxyphenoxy)malonate :
    Dimethylchloromalonate reacts with 2-methoxyphenol in acetone under reflux with potassium carbonate as a base. This nucleophilic substitution introduces the o-methoxyphenoxy group to the malonic ester backbone.

  • Formation of the Pyrimidine Core :
    The malonic ester intermediate is combined with 4-pyridinecarboxamidine in methanol containing sodium methoxide. The reaction proceeds via cyclocondensation, where the amidine acts as a nitrogen donor to form the pyrimidine ring. Acidic work-up yields the 4,6-dihydroxypyrimidine derivative with the 4-pyridyl substituent at position 2.

This method achieves yields of 70–90% for the dihydroxypyrimidine intermediate.

Chlorination and Hydrolysis (Alternative Route)

While less common, an alternative route involves the transient introduction of chlorine atoms at positions 4 and 6, followed by hydrolysis to restore hydroxyl groups:

  • Chlorination with Phosphorus Oxychloride :
    The dihydroxypyrimidine intermediate is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at 60–120°C, yielding 4,6-dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)pyrimidine.

  • Selective Hydrolysis :
    The dichloro derivative undergoes hydrolysis under controlled acidic or basic conditions to regenerate the hydroxyl groups. This step is critical for avoiding over-hydrolysis or side reactions.

Step-by-Step Synthesis and Optimization

Preparation of Dimethyl-(2-methoxyphenoxy)malonate

Reagents :

  • Dimethylchloromalonate

  • 2-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure :

  • A mixture of dimethylchloromalonate (1.0 equiv), 2-methoxyphenol (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetone is refluxed for 12–16 hours.

  • The reaction is filtered to remove excess base, and the solvent is evaporated under reduced pressure.

  • The crude product is purified via recrystallization from ethyl acetate/heptane, yielding dimethyl-(2-methoxyphenoxy)malonate as a colorless crystalline solid.

Cyclocondensation with 4-Pyridinecarboxamidine

Reagents :

  • Dimethyl-(2-methoxyphenoxy)malonate

  • 4-Pyridinecarboxamidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol

Procedure :

  • Sodium methoxide (1.2 equiv) is dissolved in methanol, followed by the addition of dimethyl-(2-methoxyphenoxy)malonate (1.0 equiv).

  • 4-Pyridinecarboxamidine hydrochloride (1.05 equiv) is introduced, and the mixture is stirred at room temperature for 8–12 hours.

  • The reaction is quenched with dilute hydrochloric acid, and the precipitate is filtered and washed with cold methanol.

  • The product, this compound, is obtained as a white solid after recrystallization from acetone.

Industrial-Scale Production Considerations

Catalytic Enhancements

Industrial protocols often employ phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to accelerate reaction rates and improve yields during the malonic ester synthesis. Additionally, continuous-flow reactors are utilized for the cyclocondensation step to enhance temperature control and scalability.

Purification Techniques

  • Recrystallization : Acetone or ethyl acetate/heptane mixtures are preferred for isolating high-purity product.

  • Chromatography : Silica gel chromatography with ethyl acetate/heptane gradients resolves residual impurities in small-scale syntheses.

Comparative Analysis of Synthetic Methods

Parameter Condensation Route Chlorination-Hydrolysis Route
Yield 70–90%50–65%
Reaction Time 8–12 hours24–36 hours
Byproduct Formation MinimalModerate (due to over-chlorination)
Scalability HighModerate

The condensation route is favored for its efficiency and lower byproduct generation, whereas the chlorination-hydrolysis method is reserved for derivatives requiring halogen intermediates.

Mechanistic Insights and Side Reactions

Key Intermediates

  • Malonic Ester : Serves as the carbonyl source for the pyrimidine ring.

  • Amidine : Provides the N1 and C2 atoms of the pyrimidine core.

Common Side Reactions

  • Ester Hydrolysis : Prolonged exposure to moisture leads to premature hydrolysis of the malonic ester.

  • Ring Oxidation : The dihydroxypyrimidine may oxidize to quinone derivatives under acidic conditions, necessitating inert atmospheres during synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halides, amines, or alcohols can be used in the presence of appropriate catalysts or bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
This compound has been studied for its antitumor properties. Dihydropyrimidines, including derivatives of this compound, exhibit a broad range of pharmacological activities such as antitumor effects. Research indicates that certain dihydropyrimidine derivatives can inhibit cancer cell proliferation effectively. For example, compounds structurally similar to 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

Antiviral and Antimicrobial Properties
The compound's structure suggests potential antiviral and antimicrobial activities. Dihydropyrimidines have been reported to possess significant antibacterial and antiviral properties. Studies have indicated that modifications in the pyrimidine ring can enhance the efficacy of these compounds against viral pathogens .

Pharmacological Applications

Calcium Channel Modulation
Research has highlighted the capability of certain dihydropyrimidines to act as calcium channel modulators. This property is crucial for developing antihypertensive agents. The modulation of calcium channels can lead to vasodilation and reduced blood pressure, making these compounds candidates for treating hypertension .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds in this class have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Material Science

Polymer Chemistry
In addition to its biological applications, this compound can be utilized in polymer chemistry for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 27.7 µM .
Study 2Antiviral PropertiesHighlighted the effectiveness of similar compounds against viral infections .
Study 3Calcium Channel ModulationIdentified as a potential candidate for antihypertensive drug development due to calcium channel blocking activity .
Study 4Polymer ApplicationsExplored incorporation into polymer matrices for improved material properties .

Mechanism of Action

The mechanism of action of 5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Substituent Effects

The table below compares the target compound with five analogs, highlighting substituent variations and their implications:

Compound Name Substituents Key Properties Biological/Industrial Relevance
5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine (Target) 4,6-OH; 5-o-methoxyphenoxy; 2-4-pyridyl High H-bond capacity; moderate lipophilicity; π-π interaction capability Potential kinase inhibitors or antiviral agents
4,6-Dichloro-5-(o-methoxyphenoxy)-2-(4-pyridyl)pyrimidine 4,6-Cl; 5-o-methoxyphenoxy; 2-4-pyridyl Reduced solubility; increased electron-withdrawing effects Herbicide intermediates or reactive precursors
4,6-Dihydroxy-2-(methylthio)pyrimidine 4,6-OH; 2-methylthio Moderate solubility; sulfur-mediated reactivity (e.g., nucleophilic substitution) Herbicide intermediate (e.g., bispyribac)
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl; 5-methoxy Chlorine-induced crystal packing (Cl···N interactions); low solubility Pharmaceutical precursor or crystallography model
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione 5-acetyl; 4-methoxyphenyl; 6-methyl; 2-thione Conformational flexibility; thione group for metal coordination Antimicrobial or antitumor applications
4,6-Dihydroxy-5-methoxypyrimidine 4,6-OH; 5-methoxy Simplified H-bond network; lower steric hindrance Intermediate in nucleoside synthesis

Physical Properties and Solubility

  • Hydrogen Bonding : Hydroxyl groups in the target compound improve aqueous solubility compared to chlorinated analogs, which exhibit stronger crystal packing (e.g., Cl···N interactions in ).

Biological Activity

5-(o-Methoxyphenoxy)-4,6-dihydroxy-2-(4-pyridyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure characterized by an o-methoxyphenoxy group, hydroxyl groups at positions 4 and 6, and a pyridyl group at position 2. The molecular formula is C15_{15}H14_{14}N2_{2}O4_{4}, with a molecular weight of approximately 311.29 g/mol .

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and electrophilic aromatic substitutions typical for pyrimidine derivatives. The presence of hydroxyl groups enhances its solubility and potential biological activity .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.
  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth and modulating cellular signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : The compound has been observed to interact with specific enzymes and receptors that are involved in inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

In a comparative study, the anticancer potential of this compound was evaluated against established chemotherapeutic agents. The compound was tested on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The results indicated that it exhibited IC50_{50} values comparable to or better than standard treatments like etoposide .

Cell LineIC50_{50} (µM)Reference CompoundReference IC50_{50} (µM)
MCF-70.09 ± 0.0085Etoposide17.02
A5490.03 ± 0.0056Etoposide11.73
Colo-2050.01 ± 0.074EtoposideNot specified

These findings underscore the compound's potential as an effective anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. Specifically, it has been shown to increase levels of caspase activity in treated cells, indicative of enhanced apoptotic signaling .

Case Studies

  • Study on HepG2 Cells : A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in significant cytotoxicity, with an observed decrease in cell viability correlated with increased concentrations of the compound .
  • Anti-Alzheimer's Potential : In addition to its anticancer properties, this compound has also been investigated for neuroprotective effects. It exhibited promising results in inhibiting acetylcholinesterase activity, suggesting potential applications in Alzheimer's disease treatment .

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